molecular formula C15H14O2 B8644853 2-[3-(Benzyloxy)phenyl]acetaldehyde

2-[3-(Benzyloxy)phenyl]acetaldehyde

Cat. No.: B8644853
M. Wt: 226.27 g/mol
InChI Key: CGDPQEGADXPUEH-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)phenyl]acetaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety. This compound is of interest in various fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)phenyl]acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3-(benzyloxy)benzaldehyde with a suitable reagent to introduce the acetaldehyde group. This can be done using a Grignard reagent followed by oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically benzyl chloride and 3-hydroxybenzaldehyde, which undergoes a series of reactions including etherification and oxidation .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)phenyl]acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

2-(3-phenylmethoxyphenyl)acetaldehyde

InChI

InChI=1S/C15H14O2/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,10-11H,9,12H2

InChI Key

CGDPQEGADXPUEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-[3-(benzyloxy)phenyl]ethanol (700 mg) in DCM (10 mL) was added Dess-Martin periodinane (1.43 g) at 0° C. The reaction mixture was stirred for 5 hours at ambient temperature. The mixture was diluted with diethylether (25 mL), and the resulting suspension was added to saturated NaHCO3 aqueous solution (15 mL) and saturated sodium thiosulfate aqueous solution (15 mL). After the mixture was stirred for 10 minutes, the organic layer was washed with brine. The organic layer was dried over anhydrous MgSO4, filtered and evaporated in vacuo. The residue was purified by silica gel column chromatography (n-hexane:EtOAc=90:10-70:30) to give a [3-(benzyloxy)phenyl]acetaldehyde.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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